1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
The compound 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a 2-fluorophenyl group and at the 6-position with a phenyl ring.
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2/c20-15-8-4-5-9-17(15)23-18-14(11-21-23)13(19(24)25)10-16(22-18)12-6-2-1-3-7-12/h1-11H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHLFPSRYAOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Phenyl and Fluorophenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high functional group tolerance.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Coupling Reactions: Suzuki-Miyaura coupling is a common method used to introduce aryl groups into the compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Specifically, 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells .
Mechanism of Action
The compound's mechanism of action may involve the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. Further research is needed to elucidate these pathways and confirm its pharmacological targets .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions: Utilizing various reagents to promote the formation of the pyrazolo core.
- Functionalization Strategies: Introducing the carboxylic acid group through oxidation or hydrolysis reactions .
Material Science
Applications in Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic semiconductors and photovoltaic devices. The ability to tune its electronic structure through substitution patterns makes it a candidate for enhancing charge transport in organic light-emitting diodes (OLEDs) and solar cells .
Polymer Composites
Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced materials used in electronics and coatings .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited potent activity against breast cancer cell lines. The study highlighted the importance of structural modifications, such as the introduction of fluorine substituents, which enhanced cytotoxicity .
Case Study 2: Organic Electronics
A collaborative research project between several universities explored the use of pyrazolo[3,4-b]pyridine derivatives in organic photovoltaic devices. The findings indicated that devices incorporating these compounds showed improved efficiency compared to traditional materials due to enhanced charge mobility .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the pyrazolo[3,4-b]pyridine core can provide a rigid scaffold for interaction with target molecules .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences molecular weight, hydrophobicity, and biological activity. Key analogs include:
Key Findings :
Substituent Variations at the 1-Position
Modifications at the 1-position impact steric bulk and electronic properties:
Key Findings :
Carboxylic Acid Derivatives and Bioisosteres
The 4-carboxylic acid group is critical for interactions with biological targets. Notable derivatives include:
Biological Activity
1-(2-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses its chemical properties, synthesis, and various biological activities based on recent research findings.
- Molecular Formula : C20H14FN3O2
- Molecular Weight : 347.34 g/mol
- CAS Number : 1011399-61-3
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in medicinal chemistry.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step processes including cyclization reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring various substituents to improve biological activity.
Anticancer Activity
This compound has shown significant anticancer properties through various mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit potent inhibition against CDK2 and CDK9. For example, related compounds have demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, suggesting a strong potential for cancer therapy applications .
- Cell Proliferation Inhibition : Studies on human tumor cell lines such as HeLa and HCT116 have shown that these compounds can effectively inhibit cellular proliferation, indicating their potential use as anticancer agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated:
- COX Enzyme Inhibition : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine can inhibit COX enzymes, which are crucial in the inflammatory pathway. The IC50 values reported for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. The presence of fluorine in the phenyl ring enhances lipophilicity and potentially increases binding affinity to biological targets.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various assays:
- In Vitro Studies : In vitro assays demonstrated that modifications to the pyrazolo[3,4-b]pyridine scaffold could lead to enhanced selectivity and potency against specific cancer cell lines.
- Pharmacokinetic Studies : Research has also focused on improving the pharmacokinetic profiles of related compounds by modifying substituents to reduce metabolic degradation while maintaining efficacy .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
